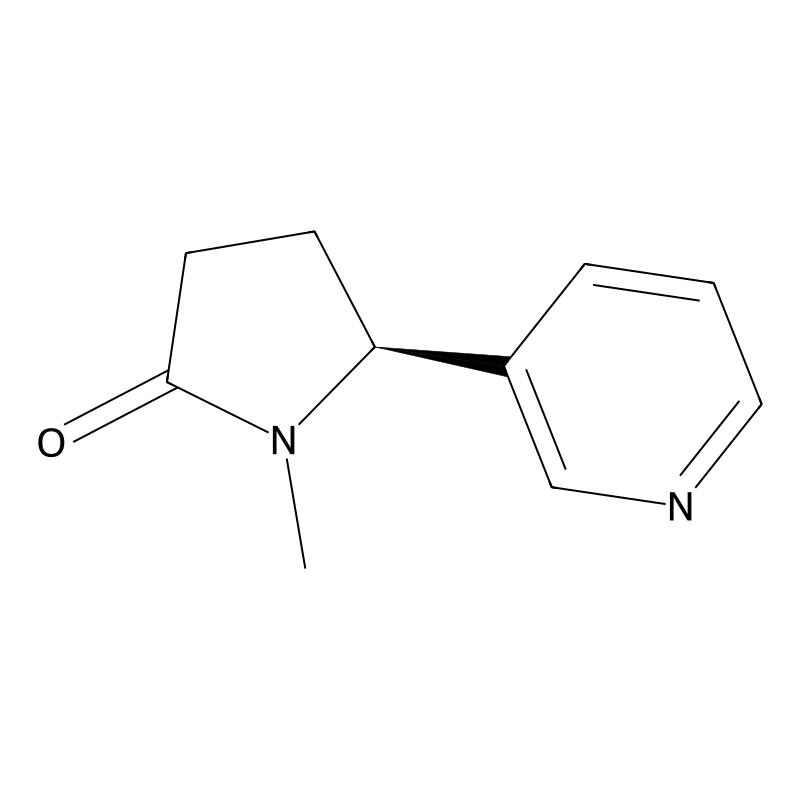

Cotinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cotinine (CAS 486-56-6) is the primary proximal metabolite of nicotine and the universally recognized gold-standard biomarker for quantifying active and passive tobacco smoke exposure [1]. For analytical, clinical, and toxicological procurement, cotinine is heavily favored over its parent alkaloid due to its superior pharmacokinetic stability, low plasma protein binding, and high concentration in accessible biological matrices such as urine, saliva, and serum [2]. As an analytical reference standard, it is an indispensable calibrator for LC-MS/MS, GC-MS, and ELISA workflows, enabling highly reproducible environmental monitoring, pharmacokinetic phenotyping, and epidemiological screening.

Research Fit

Substituting cotinine with generic nicotine or downstream metabolites severely compromises assay reliability, diagnostic windows, and sample processability. Nicotine exhibits an extremely short in vivo half-life and high volatility, making it entirely unsuitable for retrospective exposure monitoring or ambient sample storage[1]. Conversely, while the downstream metabolite trans-3'-hydroxycotinine is useful for specific CYP2A6 phenotyping, it circulates at significantly lower concentrations and has a shorter half-life than cotinine, demanding more sensitive and expensive analytical instrumentation to achieve reliable limits of quantitation [2]. Cotinine provides the optimal, non-interchangeable balance of target abundance, matrix stability, and temporal detection windows required for standardized laboratory workflows [3].

Substitution Risk

References

- [1] Avila-Tang, E., et al. 'Assessing secondhand smoke using biological markers.' Tobacco Control, 22(3), 2013.

- [2] Jacob, P., et al. 'Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids...' Journal of Chromatography B, 879(3), 2011.

- [3] CDC. 'National Health and Nutrition Examination Survey (NHANES) - Cotinine and Hydroxycotinine in Serum Laboratory Procedure Manual.' 2020.

In Vivo Pharmacokinetic Stability and Diagnostic Window

Cotinine demonstrates an elimination half-life of 15 to 20 hours, drastically outperforming nicotine, which is rapidly metabolized with a half-life of merely 0.5 to 3 hours[1]. This extended pharmacokinetic stability allows for the reliable detection of tobacco exposure up to 72 hours post-exposure.

| Evidence Dimension | Elimination Half-Life |

| Target Compound Data | Cotinine: 15–20 hours |

| Comparator Or Baseline | Nicotine: 0.5–3 hours |

| Quantified Difference | Cotinine exhibits a ~10-fold longer half-life. |

| Conditions | Human systemic circulation (in vivo) |

Procuring cotinine as a biomarker standard guarantees a highly stable, multi-day diagnostic window, whereas nicotine only captures recent, fluctuating exposure.

Analytical Matrix Stability and Sample Processability

Cotinine exhibits exceptional stability in unpreserved biological matrices, maintaining near 100% recovery (96.44-97.42%) in human urine stored at room temperature for over 120 hours, and successfully withstanding multiple freeze-thaw cycles without degradation [1]. Nicotine, by contrast, is highly volatile and prone to rapid evaporative loss during standard sample processing.

| Evidence Dimension | Matrix Stability and Recovery |

| Target Compound Data | Cotinine: >96% recovery after 120h at room temperature and 3 freeze-thaw cycles |

| Comparator Or Baseline | Nicotine: Rapid evaporative loss and degradation |

| Quantified Difference | Cotinine maintains near-complete recovery under ambient storage, drastically outperforming nicotine. |

| Conditions | Unpreserved human urine and serum at ambient temperature (20-25°C) and freeze-thaw cycling |

This exceptional stability ensures high reproducibility and eliminates the need for extreme cold-chain logistics in large-scale epidemiological or toxicological screening.

Receptor Binding Affinity and Neuropharmacological Inertness

In radioligand binding assays targeting α4β2* nicotinic acetylcholine receptors (nAChRs), cotinine displays an IC50 of approximately 64.8 to 78.7 μM, making it roughly 10,000-fold less potent than nicotine, which has an IC50 of ~7.53 nM [1].

| Evidence Dimension | Binding Affinity (IC50) at α4β2* nAChRs |

| Target Compound Data | Cotinine: IC50 ~ 64.8–78.7 μM |

| Comparator Or Baseline | Nicotine: IC50 ~ 7.53 nM |

| Quantified Difference | Cotinine is ~10,000-fold less potent at activating α4β2* receptors. |

| Conditions | Radioligand binding assay in mammalian striatum/caudate preparations |

This establishes cotinine as a stable, non-psychoactive reference standard that will not confound neurotoxicology assays with high-affinity stimulant effects.

Assay Sensitivity and Target Abundance

In steady-state serum and plasma, cotinine concentrations are typically 2 to 4 times higher than those of its downstream metabolite, trans-3'-hydroxycotinine [1]. This higher target abundance significantly lowers the limit of quantitation (LOQ) requirements for analytical instruments.

| Evidence Dimension | Relative Serum/Plasma Concentration |

| Target Compound Data | Cotinine: Baseline (1x) |

| Comparator Or Baseline | trans-3'-hydroxycotinine: 0.25x to 0.5x of cotinine levels |

| Quantified Difference | Cotinine provides a 200–400% higher target concentration in serum. |

| Conditions | Steady-state human serum/plasma analysis via LC-MS/MS |

Procuring cotinine as the primary target standard allows laboratories to utilize lower-cost, less sensitive analytical equipment compared to tracking downstream trace metabolites.

Clinical Toxicology and Epidemiological Screening Calibrator

Due to its exceptional matrix stability and 15-20 hour half-life, cotinine is the mandatory procurement choice as a primary calibrator for LC-MS/MS and ELISA assays designed to distinguish active, passive, and non-smokers in large-scale epidemiological studies, such as NHANES protocols [1].

CYP2A6 Phenotyping and Pharmacokinetic Assays

Cotinine is procured alongside trans-3'-hydroxycotinine to establish precise metabolic ratios. Because cotinine provides a 200-400% higher baseline concentration, it serves as the stable denominator in CYP2A6 phenotyping assays used for personalized medicine and smoking cessation research [1].

Neuropharmacological Negative Controls

Because cotinine is ~10,000-fold less potent than nicotine at α4β2* nAChRs, it is uniquely suited for procurement as a structurally related but low-affinity (non-psychoactive) negative control in receptor binding assays, validating nicotine-specific activation without confounding the assay [2].

Application Fit Matrix

References

- [1] CDC. 'National Health and Nutrition Examination Survey (NHANES) - Cotinine and Hydroxycotinine in Serum Laboratory Procedure Manual.' 2020.

- [2] O'Leary, K., et al. 'Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum.' Journal of Pharmacology and Experimental Therapeutics, 325(2), 2008.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 0.07

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 45 of 49 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Experimental therapy/ Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1uLl) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1umol) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors.

The aim of the present study was to clarify whether cotinine affects the release of catecholamines from the isolated perfused rat adrenal gland, and to establish the mechanism of its action, in comparison with the response of nicotine. Cotinine (0.3-3 mM), when perfused into an adrenal vein for 60 min, inhibited catecholamines secretory responses evoked by ACh (5.32 mM), DMPP (a selective neuronal nicotinic agonist, 100 uM for 2 min) and McN-A-343 (a selective muscarinic M1-agonist, 100 uM for 2 min) in dose- and time-dependent manners. However, cotinine did not affect catecholamines secretion by high K+ (56 mM). Cotinine itself also failed to affect basal catecholamines output. Furthermore, in the presence of cotinine (1 mM), catecholamines secretory responses evoked by Bay-K-8644 (an activator of L-type Ca2+ channels, 10 uM) and cyclopiazonic acid (an inhibitor of cytoplasmic Ca2+-ATPase, 10 uM) were relative time-dependently attenuated. However, nicotine (30 uM), given into the adrenal gland for 60 min, initially rather enhanced catecholamines secretory responses evoked by ACh and high K+, followed by the inhibition later, while it time-dependently depressed the catecholamines release evoked by McN-A-343 and DMPP. Taken together, these results suggest that cotinine inhibits greatly catecholamines secretion evoked by stimulation of cholinergic (both nicotinic and muscarinic) receptors, but does fail to affect that by the direct membrane-depolarization. It seems that this inhibitory effect of cotinine may be exerted by the cholinergic blockade, which is associated with blocking both the calcium influx into the rat adrenal medullary chromaffin cells and Ca2+ release from the cytoplasmic calcium store. It also seems that there is a big difference in the mode of action between cotinine and nicotine in the rat adrenomedullary catecholamines secretion.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Assays of metabolised cotinine are considered to be an accurate measure of exposure to cigarette smoke among pregnant women. We investigated the association and differences between the cotinine levels in maternal urine and blood, and the umbilical cord blood of three tobacco exposure groups at different stages of pregnancy. A prospective study was conducted among 398 pregnant women undergoing prenatal care in different trimesters at two medical centres and one regional hospital in central Taiwan. All 398 subjects (including 25 smokers, 191 passive smokers and 182 non-smokers) remained in the study up to the time of delivery; 384 of them delivered singleton live births. Cotinine levels were assayed in the maternal plasma and urine of the mothers at each trimester and in the cord blood of the newborns. All specimens were measured using a sensitive high-performance liquid chromatography. Cotinine concentrations in plasma and urine showed a significant dose-dependent difference among the three groups (non-smoker, passive and active smoker) and a trend that increased with gestation among the pregnant women. Significant correlations between cotinine concentrations in plasma and urine among the pregnant women in each trimester were found. In addition, the level of cotinine in umbilical cord blood was significantly correlated with that in maternal blood at term (r = 0.89, P < 0.001). A pattern of elevated cotinine concentrations in the plasma and urine of pregnant women from the beginning to the end of pregnancy was found, and this correlated significantly with the cotinine levels in the umbilical cord blood.

Blood-brain barrier nicotine transfer has been well documented in view of the fact that this alkaloid is a cerebral blood flow marker. However, limited data are available that describe blood-brain barrier penetration of the major tobacco alkaloids after chronic nicotine exposure. This question needs to be addressed, given long-term nicotine exposure alters both blood-brain barrier function and morphology. In contrast to nicotine, it has been reported that cotinine (the major nicotine metabolite) does not penetrate the blood-brain barrier, yet cotinine brain distribution has been well documented after nicotine exposure. Surprisingly, therefore, the literature indirectly suggests that central nervous system cotinine distribution occurs secondarily to nicotine brain metabolism. The aims of the current report are to define blood-brain barrier transfer of nicotine and cotinine in naive and nicotine-exposed animals. Using an in situ brain perfusion model, we assessed the blood-brain barrier uptake of [3H]nicotine and [3H]cotinine in naive animals and in animals exposed chronically to S-(-)nicotine (4.5 mg/kg/day) through osmotic minipump infusion. Our data demonstrate that 1) [3H]nicotine blood-brain barrier uptake is not altered in the in situ perfusion model after chronic nicotine exposure, 2) [3H]cotinine penetrates the blood-brain barrier, and 3) similar to [3H]nicotine, [3H]cotinine blood-brain barrier transfer is not altered by chronic nicotine exposure. To our knowledge, this is the first report detailing the uptake of nicotine and cotinine after chronic nicotine exposure and quantifying the rate of blood-brain barrier penetration by cotinine.

Metabolism Metabolites

Cotinine formation is the major pathway of nicotine metabolism in smokers, and the primary pathway of cotinine metabolism is trans-3'-hydroxylation. trans-3'-Hydroxycotinine and its glucuronide conjugate account for up to 50% of the nicotine metabolites excreted by smokers. Minor metabolites of cotinine excreted by smokers include norcotinine and cotinine N-oxide, each of which account for <5% of the nicotine dose. It has been reported that P450 2A6 is the catalyst of cotinine metabolism. However, we report here that the major product of P450 2A6-catalyzed cotinine metabolism is N-(hydroxymethyl)norcotinine, a previously unknown human metabolite of cotinine. N-(Hydroxymethyl)norcotinine was chemically synthesized, and its stability under the conditions of the enzyme reactions was confirmed. The products of P450 2A6-catalyzed [5-3H]cotinine metabolism were quantified by radioflow HPLC. The identification of N-(hydroxymethyl)norcotinine as the major metabolite was based on HPLC analysis on three unique systems and coelution with N-(hydroxymethyl)norcotinine standard. 5'-Hydroxycotinine and trans-3'-hydroxycotinine were minor products of P450 2A6-catalyzed cotinine metabolism, accounting for 14 and 8% of the total cotinine metabolites, respectively. N-(Hydroxymethyl)norcotinine was a product of cotinine metabolism by the extrahepatic P450, 2A13, but it was a minor one. The major product of P450 2A13-catalyzed cotinine metabolism was 5'-hydroxycotinine, which was formed at twice the rate of trans-3'-hydroxycotinine. The identification of all cotinine metabolites formed by both enzymes was confirmed by LC/MS/MS analysis. Kinetic parameters for cotinine metabolism were determined for P450 2A6 and P450 2A13. This work has confirmed that the major metabolite of cotinine in smokers, trans-3'-hydroxycotinine, is only a minor metabolite of P450 2A6-catalyzed cotinine metabolism.

Nicotine, a major constituent of tobacco, plays a critical role in smoking addiction. In humans, nicotine is primarily metabolized to cotinine, which is further metabolized to trans-3'-hydroxycotinine. Recently, we have demonstrated that heterologously expressed human CYP2A13 is highly active in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a nicotine-derived carcinogen. In the present study, CYP2A13-catalyzed NNK metabolism was found to be inhibited competitively by nicotine and N'-nitrosonornicotine (NNN), suggesting that both nicotine and NNN are also substrates of CYP2A13. We have further demonstrated that human CYP2A13 is indeed an efficient enzyme in catalyzing C-oxidation of nicotine to form cotinine, with the apparent K(m) and V(max) values of 20.2 uM and 8.7 pmol/min/pmol, respectively. CYP2A13 also catalyzes the 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine, with the apparent K(m) and V(max) values of 45.2 uM and 0.7 pmol/min/pmol, respectively. The importance of CYP2A13-catalyzed nicotine and cotinine metabolism in vivo remains to be determined.

Nicotine has roles in the addiction to smoking, replacement therapy for smoking cessation, as a potential medication for several diseases such as Parkinson's disease, Alzheimer's disease, and ulcerative colitis. The absorbed nicotine is rapidly and extensively metabolized and eliminated to urine. A major pathway of nicotine metabolism is C-oxidation to cotinine, which is catalyzed by CYP2A6 in human livers. Cotinine is subsequently metabolized to trans-3'-hydroxycotinine by CYP2A6. Nicotine and cotinine are glucuronidated to N-glucuronides mainly by UGT1A4 and partly by UGT1A9. Trans-3'-hydroxycotinine is glucuronidated to O-glucuronide mainly by UGT2B7 and partly by UGT1A9. Approximately 90% of the total nicotine uptake is eliminated as these metabolites and nicotine itself. The nicotine metabolism is an important determinant of the clearance of nicotine. Recently, advances in the understanding of the interindividual variability in nicotine metabolism have been made. There are substantial data suggesting that the large interindividual differences in cotinine formation are associated with genetic polymorphisms of the CYP2A6 gene. Interethnic differences have also been observed in the cotinine formation and the allele frequencies of the CYP2A6 alleles. Since the genetic polymorphisms of the CYP2A6 gene have a major impact on nicotine clearance, its relationships with smoking behavior or the risk of lung cancer have been suggested. The metabolic pathways of the glucuronidation of nicotine, cotinine, and trans-3'-hydroxycotinine in humans would be one of the causal factors for the interindividual differences in nicotine metabolism.

Cotinine has known human metabolites that include Cotinine N-glucuronide, 5'-hydroxycotinine, trans-3'-hydroxycotinine, and Norcotinine.

Cotinine is a metabolite of nicotine. Cotinine has an in vivo half-life of approximately 20 hours, and is typically detectable for several days (up to one week) after the use of tobacco. The level of cotinine in the blood is proportionate to the amount of exposure to tobacco smoke, so it is a valuable indicator of tobacco smoke exposure, including secondary (passive) smoke. People who smoke menthol cigarettes may retain cotinine in the blood for a longer period because menthol can compete with enzymatic metabolism of cotinine. (Wikipedia)

Wikipedia

Biological Half Life

The current study examined selected factors of ethnicity, menthol cigarette preference, body composition and alcohol-use history on cotinine half-life in 6 days of smoking abstinence in African American and Caucasian women. A 7-day inpatient protocol was conducted in the General Clinical Research Center, in which day 1 was ad lib smoking and days 2-7 were smoking abstinence (n = 32). Plasma cotinine was measured every 8 h throughout. Average cotinine half-life was 21.3 hr, similar to previously reported 18-20 hr. Three women exhibited >14 ng/mL cotinine after 136 hr of smoking abstinence. Host factors explaining 52.0% of variance in cotinine half-life and associated with longer half-life were being an African American menthol smoker, fewer years of alcohol use and greater lean body mass. Among menthol smokers, baseline cotinine level and cotinine half-life were not significantly different in Caucasian and African American women.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: cotinine; Matrix: water, soil, sediment, and biosolids; Detection Limit: 3.4 ng/L.

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: cotinine; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.33 ug/L.

Method: USGS-NWQL O-2080-08; Procedure: high performance liquid chromatography/mass spectrometry; Analyte: cotinine; Matrix: broad range of filtered water types; Detection Limit: 0.0142 ug/L.

Clinical Laboratory Methods

... A simple and sensitive high-performance liquid chromatography (HPLC) procedure for the determination of cotinine in urine following liquid-liquid extraction with dichloromethane in an alkaline medium is described. Calibration curves show linearity over the 50 to 3000 ng/mL range with low intra- and interday variability as well as good selectivity and specificity. No solid-phase extraction is performed because the liquid dichloromethane extraction step yields excellent results.

A novel validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure was developed and fully validated for the simultaneous determination of nicotine-N-beta-D-glucuronide, cotinine-N-oxide, trans-3-hydroxycotinine, norcotinine, trans-nicotine-1'-oxide, cotinine, nornicotine, nicotine, anatabine, anabasine and cotinine-N-beta-D-glucuronide in human plasma or urine. Target analytes and corresponding deuterated internal standards were extracted by solid-phase extraction and analyzed by LC-MS/MS with electrospray ionization (ESI) using multiple reaction monitoring (MRM) data acquisition. Calibration curves were linear over the selected concentration ranges for each analyte, with calculated coefficients of determination (R(2)) of greater than 0.99. The total extraction recovery (%) was concentration dependent and ranged between 52-88% in plasma and 51-118% in urine. The limits of quantification for all analytes in plasma and urine were 1.0 ng/mL and 2.5 ng/mL, respectively, with the exception of cotinine-N-beta-D-glucuronide, which was 50 ng/mL. Intra-day and inter-day imprecision were < or = 14% and < or = 17%, respectively. ...

A simple, sensitive, rapid and high throughput gas chromatography-mass spectrometry method was developed for simultaneous quantification of urinary nicotine and cotinine in passive and active smokers.... Calibration curves in the range of 0.5-5000 ng/mL of the analytes in urine matrix were established with linear correlation coefficients (r(2)) greater than 0.997. The limit of detection for both nicotine and cotinine were 0.20 ng/mL. The mean recoveries for nicotine and cotinine were 93.0 and 100.4%, respectively. The within- and between-assay accuracies were between 2.1 and 7.9% for nicotine and between 0.7 and 11.1% for cotinine. Within- and between-assay precisions of 3.3-9.5% for nicotine and 3.4-9.8% for cotinine were also achieved.

2. Terry, A.V., Jr., Hernandez, C.M., Hohnadel, E.J., et al. Cotinine, a neuroactive metabolite of nicotine: Potential for treating disorders of impaired cognition. CNS Drug Rev. 11(3), 229-252 (2005).

3. Jacob, P., III, Yu, L., Shulgin, A.T., et al. Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. Am.J.Public Health 89(5), 731-736 (1999).

4. Murphy, S.E., Link, C.A., Jensen, J., et al. A comparison of urinary biomarkers of tobacco and carcinogen exposure in smokers. Cancer Epidemiology, Biomarkers & Prevention 13(10), 1617-1623 (2004).

Explore Compound Types